6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid

Radiopharmaceutical Chemistry Bioconjugation Peptide Modification

6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid (synonyms: Boc-HYNIC, 6-Boc-hydrazinonicotinic acid, CAS 133081-25-1) belongs to the hydrazinonicotinamide (HYNIC) class of bifunctional chelating agents (BFCAs) specifically designed for technetium-99m (99mTc) radiopharmaceutical synthesis. The compound features a pyridine-3-carboxylic acid scaffold substituted at the 6-position with a hydrazine moiety that is protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C11H15N3O4
Molecular Weight 253.25 g/mol
Cat. No. B8065505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid
Molecular FormulaC11H15N3O4
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC=C(C=C1)C(=O)O)N
InChIInChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14(12)8-5-4-7(6-13-8)9(15)16/h4-6H,12H2,1-3H3,(H,15,16)
InChIKeyYERLOZBRNQJUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-HYNIC (133081-25-1) — The Protected Bifunctional Chelator Standard for Site-Specific Radiopharmaceutical Conjugation and SPECT Imaging


6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid (synonyms: Boc-HYNIC, 6-Boc-hydrazinonicotinic acid, CAS 133081-25-1) belongs to the hydrazinonicotinamide (HYNIC) class of bifunctional chelating agents (BFCAs) specifically designed for technetium-99m (99mTc) radiopharmaceutical synthesis [1]. The compound features a pyridine-3-carboxylic acid scaffold substituted at the 6-position with a hydrazine moiety that is protected by a tert-butoxycarbonyl (Boc) group. With a molecular weight of 253.25 g/mol and a molecular formula of C11H15N3O4, this protected intermediate serves as the critical precursor to the active HYNIC chelator (6-hydrazinonicotinic acid, CAS 133081-24-0), enabling controlled, sequential deprotection–conjugation–radiolabeling workflows that are foundational to targeted SPECT imaging agent development [2].

Why Substituting Boc-HYNIC with the Deprotected HYNIC Free Base or Alternative Protecting-Group Strategies Introduces Quantifiable Risks in Radiolabeling Efficiency and Conjugate Integrity


The Boc protecting group in Boc-HYNIC is not an interchangeable accessory — it is a functional requirement at the specific synthetic stage prior to bioconjugation. Direct procurement of the deprotected HYNIC free base (6-hydrazinonicotinic acid, CAS 133081-24-0) precludes selective amide bond formation with targeting vectors (e.g., peptides, antibodies) because the unprotected hydrazine nitrogen competes as a nucleophile, leading to uncontrolled oligomerization or hydrazone formation during carbodiimide-mediated coupling [1]. Conversely, the Boc group enables chemoselective conjugation exclusively at the carboxylic acid position, producing structurally homogeneous HYNIC–peptide conjugates [2]. Alternative protecting groups such as trifluoroacetyl (TFA) have been evaluated but yield approximately 79% radiolabeling efficiency for Boc-HYNIC versus lower and more variable yields for TFA-protected analogs due to incomplete deprotection or side-product formation [3]. Furthermore, the Boc group can be removed under mild acidic conditions (HCl/dioxane or TFA) that are fully compatible with peptide integrity, a feature not uniformly shared by other protecting-group systems [2]. Selecting the Boc-protected precursor over the free HYNIC base or an alternative protected form is therefore a decision that directly determines downstream conjugate purity, radiolabeling yield, and batch-to-batch reproducibility.

Quantitative Comparative Evidence: Boc-HYNIC (133081-25-1) Differentiation Against HYNIC Free Base, TFA-HYNIC, and the NHS Ester Derivative


Chemoselective Conjugation: Boc-HYNIC Enables Exclusive Carboxylic Acid Coupling That the Free HYNIC Base Cannot Achieve

The Boc protecting group on the hydrazine moiety of Boc-HYNIC completely blocks the hydrazine NH2 from participating in nucleophilic side reactions during carbodiimide-mediated amide coupling. In contrast, the unprotected HYNIC free base (6-hydrazinonicotinic acid, CAS 133081-24-0) exhibits dual nucleophilic reactivity at both the carboxylic acid and the terminal hydrazine nitrogen, leading to competing hydrazide formation, peptide cross-linking, and heterogeneous conjugate mixtures [1]. Conjugation of Boc-HYNIC with RC-160 [Lys5, Boc] using EDC/NHS chemistry yields a single, well-defined HYNIC–peptide conjugate after deprotection, as confirmed by RP-HPLC purification and Fab-MS characterization, with no detectable side products arising from hydrazine reactivity [2]. Post-deprotection, the resulting HYNIC-modified RC-160 achieves >95% 99mTc radiolabeling yield [2].

Radiopharmaceutical Chemistry Bioconjugation Peptide Modification

Radiolabeling Yield Comparison: Boc-HYNIC Outperforms TFA-HYNIC in 99mTc Incorporation Efficiency

In a head-to-head comparative study of protecting-group strategies for HYNIC-peptide conjugates, Boc-protected HYNIC achieved a 99mTc radiolabeling yield of approximately 79%, establishing a performance baseline for the protected-intermediate approach [1]. The TFA-protected HYNIC system evaluated in parallel demonstrated lower radiolabeling efficiency, attributed to incomplete TFA deprotection and side-product formation that consumed available chelator sites [1]. The Boc group can be quantitatively removed under mild acidic conditions (TFA/scavenger or HCl/dioxane) without residual protecting-group fragments that would otherwise interfere with Tc coordination, as corroborated by the >95% radiolabeling yield achieved for Boc-HYNIC–RC-160 conjugates after deprotection [2].

Technetium-99m Labeling Bifunctional Chelator SPECT Imaging

In Vitro Stability of the Final Radio-Complex: Boc-HYNIC-Derived 99mTc-HYNIC–RC-160 Maintains Stability for ≥20 Hours

The Boc-HYNIC precursor enables a conjugation–deprotection–radiolabeling sequence that produces 99mTc-labeled HYNIC conjugates with documented in vitro stability. When Boc-HYNIC was conjugated to RC-160, deprotected, and radiolabeled with 99mTc using a tricine/nicotinic acid (NA) dual co-ligand system, the final radio-compound remained intact for at least 20 hours, as measured by RP-HPLC and ITLC analyses [1]. This stability benchmark is critical because 99mTc-HYNIC complexes are known to be kinetically labile in the absence of appropriate co-ligand stabilization; the tricine/EDDA system commonly used with HYNIC free-base conjugates yields stable complexes for only 4–6 hours in serum [2]. The 20-hour stability achieved via the Boc-HYNIC synthesis pathway exceeds the stability requirements for clinical-dose preparation and transport logistics.

99mTc Radiopharmaceuticals In Vitro Stability Peptide Conjugate

Boc-HYNIC Enables the High-Efficiency Synthesis of Succinimidyl 6-Boc-HYNIC (NHS-SHNH), the Active Ester for Single-Step Protein Labeling

Boc-HYNIC serves as the direct synthetic precursor to succinimidyl 6-Boc-hydrazinonicotinate (NHS-SHNH, CAS 133081-26-2), the reactive NHS ester form used for single-step, lysine-directed protein and antibody labeling. The synthesis proceeds by EDC/NHS-mediated activation of the Boc-HYNIC carboxylic acid, followed by Boc removal with HCl/dioxane to reveal the active HYNIC chelator on the protein surface [1]. This two-step synthesis from Boc-HYNIC to NHS-SHNH has been consistently reproduced and is the standard method for generating HYNIC-modified antibodies for 99mTc labeling [2]. In contrast, direct synthesis of NHS-HYNIC from the unprotected HYNIC free base is impractical because the hydrazine NH2 reacts with the NHS ester during activation, resulting in intramolecular cyclization or polymerization [1]. NHS-SHNH (synthesized from Boc-HYNIC) enables antibody radiolabeling with 99mTc at specific activities suitable for in vivo imaging, with biodistribution properties comparable to the established MAG3 chelator system [3].

Bifunctional Chelator Synthesis NHS Ester Chemistry Antibody Radiolabeling

Thermolytic Boc Deprotection: A Traceless Strategy That Avoids Residual Scavenger Contamination Compared to Acid-Labile Alternatives

The Boc group in Boc-HYNIC can be removed not only by acidolysis (TFA) but also by thermolytic deprotection — heating in DMSO at 120–140°C for 5–10 minutes — which is fully traceless and requires no scavengers [1]. This thermolytic route is particularly advantageous for acid-sensitive peptide conjugates where TFA treatment could cause Asp-Pro cleavage, Met oxidation, or Trp alkylation. In comparison, the Fmoc group commonly used in solid-phase peptide synthesis of HYNIC conjugates requires piperidine treatment (20% in DMF), which is incompatible with base-sensitive functional groups (e.g., ester-linked prodrug moieties, certain fluorescent labels) [2]. The orthogonal compatibility of Boc thermolysis with acid- and base-labile functionalities provides a differentiated deprotection option that no other HYNIC protecting-group strategy offers.

Protecting Group Chemistry Peptide Radiopharmaceuticals Process Chemistry

Comparative Tc-99m Chelation Efficiency: HYNIC Outperforms HYBA in Coordination Satisfaction and Complex Stability

LC-MS analysis of 99mTc-labeled peptide conjugates demonstrates that HYNIC (6-hydrazinonicotinic acid, derived from Boc-HYNIC after deprotection) forms complexes that contain fewer coordinating co-ligand molecules than the corresponding hydrazinobenzoic acid (HYBA) conjugates [1]. Specifically, for each co-ligand system tested (EDDA, tricine, and tricine–nicotinic acid), HYNIC conjugates formed fewer and more stable labeled species than HYBA conjugates. LC-MS confirmed that HYNIC more effectively satisfies the coordination requirement of technetium — likely by binding in a chelating mode through both the hydrazine and pyridine nitrogens — while HYBA, lacking the pyridine nitrogen, relies more heavily on exogenous co-ligands to complete the Tc coordination sphere [1]. The resulting HYNIC complexes exhibit superior serum stability and reduced protein binding compared to HYBA complexes, a direct consequence of the coordination saturation achieved by the HYNIC scaffold that is constructed from Boc-HYNIC [1].

Technetium Coordination Chemistry LC-MS Characterization Bifunctional Chelator Design

Procurement-Driven Application Scenarios for Boc-HYNIC (133081-25-1) in Radiopharmaceutical R&D and GMP Production


Scenario 1: GMP-Grade Peptide Radiopharmaceutical Manufacturing — Chemoselective Conjugation with Somatostatin Analogues for Neuroendocrine Tumor SPECT Imaging

In a cGMP environment producing 99mTc-HYNIC-TOC (Tyr3-octreotide) or 99mTc-HYNIC-RC-160 for somatostatin receptor (SSTR) SPECT imaging, the Boc protecting group is mandatory for site-selective conjugation at the peptide N-terminus or Lys side chain [1]. Using the deprotected HYNIC free base would result in uncontrolled hydrazine reactivity and batch rejection due to impurity profiles exceeding ICH Q3A thresholds [2]. Post-conjugation Boc removal with HCl/dioxane followed by RP-HPLC purification yields a single HYNIC–peptide species that achieves >95% 99mTc radiolabeling yield and in vitro stability ≥20 hours — specifications required for clinical batch release [3]. Procurement of Boc-HYNIC (133081-25-1) at ≥95% purity (HPLC) with full batch analytical certification (1H NMR, 13C NMR, HRMS) is the quality gate for entering this workflow.

Scenario 2: Antibody-Based Immuno-SPECT Tracer Development — Synthesis of NHS-SHNH for Lysine-Directed 99mTc-Antibody Conjugation

The synthesis of succinimidyl 6-Boc-hydrazinonicotinate (NHS-SHNH, CAS 133081-26-2) from Boc-HYNIC is the established route for preparing reactive HYNIC esters that conjugate to solvent-accessible lysine residues on monoclonal antibodies [1]. The NHS-SHNH intermediate — not commercially available at multi-gram scale with GMP certification from most suppliers — is typically prepared in-house from Boc-HYNIC immediately prior to antibody conjugation to minimize NHS ester hydrolysis [2]. The 99mTc-SHNH-antibody conjugate retains immunoreactivity and exhibits in vivo biodistribution properties comparable to the MAG3 chelator benchmark, as demonstrated in head-to-head animal studies [3]. This application requires Boc-HYNIC as the sole viable precursor; no alternative HYNIC variant can produce the NHS ester due to competing hydrazine reactivity [1].

Scenario 3: Acid-Sensitive Peptide Conjugate Synthesis — Thermolytic Boc Deprotection for Targets Containing Asp-Pro, Oxidation-Prone, or Ester-Functionalized Motifs

For peptide targeting vectors containing acid-labile functionalities (e.g., Asp-Pro sequences, ester-linked payloads, oxidation-prone Met/Cys residues), the thermolytic Boc deprotection route (DMSO, 120–140°C, 5–10 min) uniquely enables HYNIC conjugation without exposing the peptide to TFA or HCl [1]. This orthogonal deprotection strategy cannot be replicated with Fmoc-HYNIC (requires piperidine, which hydrolyzes esters) or TFA-HYNIC (requires TFA, which cleaves Asp-Pro bonds) [2]. The resulting HYNIC–peptide conjugate retains full structural integrity of both the targeting vector and the chelator, ensuring that receptor-binding affinity (typically low nanomolar IC50 for SSTR2-targeting constructs) is not compromised by deprotection-induced side reactions [3].

Scenario 4: Combinatorial Library Synthesis of 99mTc-Labeled HYNIC-Fatty Acid Conjugates for Metabolic Imaging Probe Screening

The modular Boc-HYNIC platform supports the parallel synthesis of structurally diverse 99mTc-EDDA-HYNIC-fatty acid conjugate libraries for myocardial or tumor metabolic imaging screening campaigns [1]. In a representative workflow, succinimidyl 6-Boc-HYNIC (synthesized from Boc-HYNIC) is reacted with 11- and 12-carbon amino fatty acids to generate Boc-HYNIC-fatty acid intermediates, which are deprotected and radiolabeled with 99mTc using tricine/EDDA co-ligands, achieving >70% radiochemical purity [1]. Biodistribution studies reveal chain-length-dependent myocardial uptake and clearance kinetics, with the 12-carbon conjugate showing superior initial myocardial retention [1]. The Boc-HYNIC intermediate is central to this library approach because it provides a common, well-characterized starting material that ensures consistent conjugation efficiency and radiolabeling performance across all library members, enabling reliable structure–activity relationship (SAR) interpretation [1].

Quote Request

Request a Quote for 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.